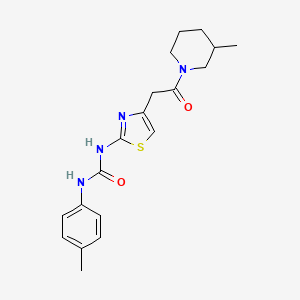
1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea” is a chemical compound with the molecular formula C19H24N4O2S1. It is available for purchase from certain chemical suppliers2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, compounds with similar structures are often synthesized using various synthetic routes3.Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name: 1-(4-methylphenyl)-3-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea1. This name provides a detailed description of the arrangement of atoms in the molecule.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, compounds with similar structures can participate in a variety of chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources.Scientific Research Applications
Antimicrobial and Anticancer Properties
Studies have shown that thiazole and urea derivatives exhibit broad-spectrum antimicrobial activities against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. Compounds with a structure incorporating elements similar to the specified compound demonstrated MIC values ranging from 6.25 to 100 μg/mL, suggesting potential as antimicrobial agents (Vipul M. Buha et al., 2012). Additionally, certain 1,3,4-thiadiazole and thiazole derivatives have shown promising anticancer activity against cervical cancer (HeLa) cell lines, indicating potential applications in cancer research (B. Shankar et al., 2017).
Conformational and Structural Analysis
Conformational stability and molecular structure analyses of similar compounds have been performed using ab initio Hartree-Fock and density functional theory. Such studies provide valuable insights into the most stable conformers, geometrical parameters, and vibrational frequencies, which are crucial for understanding the chemical behavior and potential applications of these compounds (İ. Sıdır et al., 2010).
Role in Orexin Receptor Mechanisms
Compounds targeting orexin receptors have been studied for their effects on compulsive food consumption and potential to treat eating disorders with a compulsive component. Such research highlights the role of orexin-1 receptor mechanisms in binge eating and suggests that selective antagonism at OX1R could represent a novel pharmacological treatment (L. Piccoli et al., 2012).
Synthesis and Biological Evaluation
Novel synthetic routes and biological evaluations of urea derivatives, including those with thiazole groups, have been explored. These studies encompass antimicrobial, antitumor, and hypoglycemic activities, underscoring the versatile potential of such compounds in medical and pharmaceutical research (S. Ling et al., 2008).
Enzyme Inhibition and Anticancer Investigations
Urea derivatives have been synthesized and tested for their inhibitory effects on various enzymes, such as urease, β-glucuronidase, and snake venom phosphodiesterase. Some derivatives demonstrated significant in vitro anticancer activity, suggesting their potential as therapeutic agents (Sana Mustafa et al., 2014).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources.
Future Directions
The future directions for this compound are not specified in the available resources. However, compounds with similar structures have been studied for their potential in various therapeutic applications3.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
properties
IUPAC Name |
1-(4-methylphenyl)-3-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-13-5-7-15(8-6-13)20-18(25)22-19-21-16(12-26-19)10-17(24)23-9-3-4-14(2)11-23/h5-8,12,14H,3-4,9-11H2,1-2H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPDGWOPZAOMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(p-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2812832.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)
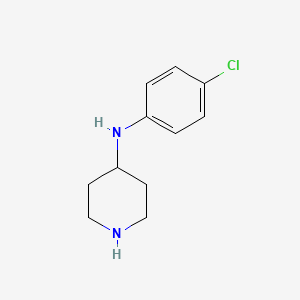
![Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-](/img/structure/B2812838.png)
![tert-butyl N-[(2R)-2-azidopropyl]carbamate](/img/structure/B2812839.png)
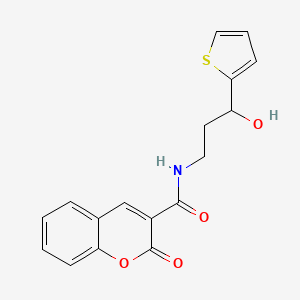
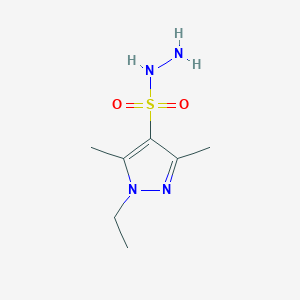
![Methyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2812844.png)
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812846.png)
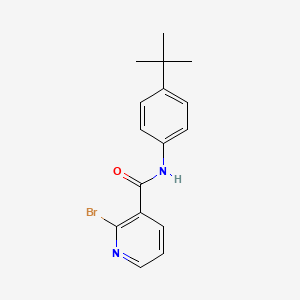
![2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2812849.png)
![1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B2812850.png)
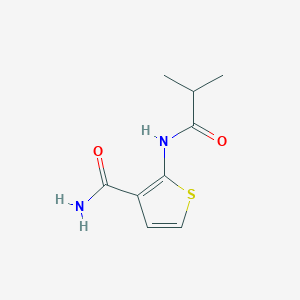
![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2812855.png)